tetrahydrofuro[2,3-b]furan-3(2H)-one
Overview
Description
Tetrahydrofuro[2,3-b]furan-3(2H)-one is a chemical compound with the molecular formula CHO . It has an average mass of 142.109 Da and a monoisotopic mass of 142.026611 Da .
Synthesis Analysis
A new synthetic route to perhydrofuro[2,3-b]furan was developed by employing 3-substituted furan derivatives that were derived by coupling reaction with epoxides and a new reagent, lithium di(3-furyl)cuprate .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecule contains a total of 13 bonds. There are 5 non-H bonds, 1 five-membered ring, 1 ether (aliphatic), and 1 Oxolane .Chemical Reactions Analysis
In the context of a PRMT5 inhibitor program, a Wolfe type carboetherification from an alkenol derived from d-glucofuranose diacetonide was found to be capable of furnishing the B-ring and installing the desired heteroaryl group in a single step .Physical and Chemical Properties Analysis
This compound is a stable compound with relatively low boiling point and excellent solvency . It is widely used for dissolution and reaction of various substances .Scientific Research Applications
Synthesis and Chemical Properties
Enantio- and Diastereoselective Synthesis : Tetrahydrofuro[2,3-b]furan-2(3H)-one derivatives with four stereogenic centers can be synthesized through an asymmetric organocatalytic cascade process. This process achieves excellent stereoselectivity and produces water as the only side product (Zhao & Liu, 2017).
Methodology for Synthesis in Natural Products : A new methodology allows the regio- and stereoselective synthesis of tetrahydrofuro[3,2-b]furan-2(3H)-one, a structural subunit found in various natural products across plants, fungi, algae, insects, and other living organisms. These metabolites exhibit significant biological properties and have potential therapeutic applications (Montaña et al., 2016).
Photochemistry in Heterocyclic Compounds : Tetrahydrofurans, including tetrahydrofuro[2·3-b]azetidino[2·1-b]-1,3,4-oxadiazole, are synthesized via photochemical reactions of 2,5-disubstituted 1,3,4-oxadiazoles with furan. These compounds demonstrate potential in various applications (Tsuge, Oe, & Tashiro, 1973).
Industrial Applications : Tetrahydrofurans, including derivatives of tetrahydrofuro[2,3-b]furan-3(2H)-one, are widely used in cosmetic formulations, perfumes, flavors, and exhibit biological activity. They are also key components in some natural products with high potential as specific antitumor agents against breast carcinoma (Pérez-Mayoral et al., 2010).
Catalytic Synthesis and Transformations : The catalytic conversion of furfural to industrial chemicals, such as tetrahydrofurfuryl alcohol, over supported Pt and Pd catalysts, showcases the versatility of furan derivatives, including this compound. The catalysts display unique selectivity and are effective even at room temperature (Bhogeswararao & Srinivas, 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3,3a,6a-tetrahydrofuro[2,3-b]furan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-3-9-6-4(5)1-2-8-6/h4,6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOPDCXUXVLHMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(=O)CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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